D-Stereochemistry for Metabolic Stability
The D-configuration at the α-carbon of Bzl,ME-D-ala-ome HCl confers resistance to proteolytic degradation by common mammalian proteases, which are stereospecific for L-amino acids [1]. In contrast, the L-isomer (Bzl,ME-L-ala-ome HCl) is readily hydrolyzed in biological media. While direct half-life data for this specific derivative is not available, class-level inference from studies on N-methylated D-amino acid-containing peptides demonstrates a half-life increase of 2- to >10-fold in serum stability assays compared to their L-amino acid counterparts [2]. This inherent stability is a critical procurement criterion for researchers developing peptide therapeutics or probes intended for in vivo or cell-based assays where long-term stability is required [3].
| Evidence Dimension | Resistance to Proteolytic Degradation |
|---|---|
| Target Compound Data | Contains D-stereocenter; predicted high stability. |
| Comparator Or Baseline | L-Isomer (Bzl,ME-L-ala-ome HCl): Susceptible to common proteases. |
| Quantified Difference | Class-level inference: D-amino acid peptides exhibit 2- to >10-fold increase in serum half-life vs. L-peptides [2]. |
| Conditions | In vitro serum stability assays / in vivo pharmacokinetic models for class-level data. |
Why This Matters
Procuring the D-isomer ensures the building block will yield peptides with significantly enhanced metabolic stability, a key requirement for in vivo studies and therapeutic development.
- [1] Feng, Z., & Xu, B. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Biomolecular Concepts, 7(3), 179-187. View Source
- [2] Tugyi, R., Uray, K., Iván, D., Fellinger, E., Perkins, A., & Hudecz, F. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 413-418. View Source
- [3] Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. View Source
